2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide
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Overview
Description
2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 3-chloro-5-(trifluoromethyl)pyridine: This intermediate can be synthesized via a halogenation reaction, where pyridine is treated with chlorine and trifluoromethylating agents under controlled conditions.
Formation of the thiazole ring: The intermediate is then reacted with appropriate thioamide derivatives to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Agrochemicals: The compound is used as a key intermediate in the synthesis of pesticides and herbicides.
Material Science: It is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects . The exact molecular pathways can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A key intermediate used in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings that exhibit comparable biological activities.
Benzamide derivatives: Compounds with benzamide moieties that are used in various pharmaceutical applications.
Uniqueness
The uniqueness of 2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H8Cl2F3N3OS |
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Molecular Weight |
418.2 g/mol |
IUPAC Name |
2-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H8Cl2F3N3OS/c17-10-4-2-1-3-9(10)14(25)24-15-23-12(7-26-15)13-11(18)5-8(6-22-13)16(19,20)21/h1-7H,(H,23,24,25) |
InChI Key |
GBELPRWNAPYPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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